molecular formula C14H18BFN2O2 B2834370 7-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole CAS No. 2407556-74-3

7-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole

Cat. No.: B2834370
CAS No.: 2407556-74-3
M. Wt: 276.12
InChI Key: UIBMYRSDZCZZJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₄H₁₈BFN₂O₂ CAS No.: 2407556-74-3 Structure: This compound features a 2H-indazole core substituted with a fluorine atom at position 7, a methyl group at position 2, and a pinacol boronic ester group at position 5 (Fig. 1). The boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal and materials chemistry .

Properties

IUPAC Name

7-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BFN2O2/c1-13(2)14(3,4)20-15(19-13)10-6-9-8-18(5)17-12(9)11(16)7-10/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBMYRSDZCZZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN(N=C3C(=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole typically involves multiple steps, including the formation of the indazole core and the subsequent introduction of the boronic ester group. One common method involves the following steps:

Chemical Reactions Analysis

7-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the substituents on the indazole ring.

Scientific Research Applications

7-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The indazole core can interact with specific enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Key Properties :

  • Collision Cross-Section (CCS) : Predicted CCS values range from 159.3 Ų ([M+H]⁺) to 172.5 Ų ([M+Na]⁺), indicating moderate polarity and molecular volume .
  • Safety : Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Structural Analogs

Positional Isomers of Boronic Ester-Substituted Indazoles

2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole (FM-2428)

  • Substitution Pattern : Boronic ester at position 7 vs. 5 in the target compound.
  • Applications : Used in synthesizing kinase inhibitors but less commonly reported in medicinal chemistry than the target compound .

5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

  • Key Difference : Boronic ester at position 6 with a 1H-indazole core (vs. 2H).

Functional Group Variations

2-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole

  • Structure : Difluoromethyl group at position 2 instead of methyl.
  • Properties : Increased electronegativity enhances metabolic stability but raises CCS values (e.g., [M+H]⁺ CCS = 164.9 Ų vs. 159.3 Ų for the target compound) .
  • Applications : Preferred in fluorinated drug candidates targeting CNS disorders due to improved blood-brain barrier penetration .

7-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

  • Core Difference : Indole (one N atom) vs. indazole (two N atoms).
  • Impact : Indazole’s aromatic N enhances hydrogen bonding and π-stacking, critical for protein binding in kinase inhibitors .

Suzuki-Miyaura Cross-Coupling

The target compound’s boronic ester group enables efficient coupling with aryl halides under Pd catalysis (e.g., Pd(PPh₃)₄) . Comparative studies show:

  • Reaction Efficiency : Higher yields (80–90%) compared to 1H-indazole analogs (70–85%), attributed to reduced steric hindrance at position 5 .
  • Substrate Scope : Compatible with electron-deficient partners (e.g., triflates), unlike 6-boronate indazoles, which require harsher conditions .

Biological Activity

7-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the fluorine atom and the dioxaborolane moiety enhances its reactivity and biological profile. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's molecular formula is C14H19BClFN2O2C_{14}H_{19}BClFN_2O_2 with a molecular weight of approximately 312.58 g/mol. Its structure includes an indazole core with a fluorine substitution and a dioxaborolane group that contributes to its chemical reactivity.

PropertyValue
Molecular FormulaC14H19BClFN2O2C_{14}H_{19}BClFN_2O_2
Molecular Weight312.58 g/mol
IUPAC Name7-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole; hydrochloride
InChI KeyPEPCZSNEPLUTLV-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that this compound may inhibit specific kinases involved in cellular signaling pathways, such as GSK-3β and ROCK-1. These interactions can lead to altered phosphorylation states of proteins that are critical for cell proliferation and survival.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance:

  • GSK-3β Inhibition : A study reported that compounds with similar structures demonstrated potent inhibition of GSK-3β with IC50 values as low as 8 nM . This inhibition is significant because GSK-3β is implicated in various cancers through its role in regulating cell cycle progression and apoptosis.
  • Cytotoxicity Studies : In vitro assays have shown that this compound can induce cytotoxic effects in cancer cell lines at concentrations ranging from 0.1 to 100 µM without significantly affecting normal cell viability .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In BV-2 microglial cells:

  • Nitric Oxide Production : The compound was found to significantly reduce nitric oxide (NO) levels at concentrations as low as 1 µM . This reduction in NO production is crucial as excessive NO is linked to neuroinflammation.
  • Cytokine Modulation : It was observed that the compound could decrease interleukin (IL)-6 levels while not affecting TNF-alpha levels significantly . This selective modulation suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy in Preclinical Models

A preclinical study investigated the efficacy of a related compound on tumor growth in xenograft models of human cancer. Results indicated a significant reduction in tumor size compared to control groups treated with vehicle solutions. The study highlighted the need for further exploration into the pharmacokinetics and long-term effects of such compounds.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound in models of neurodegeneration. Treatment with the compound resulted in improved cell viability in HT-22 neuronal cells exposed to oxidative stressors. This suggests potential applications in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Q & A

Q. Table 1. Key Synthetic Parameters for Suzuki-Miyaura Coupling

ParameterOptimal ConditionReference
CatalystPd(PPh₃)₄ (2 mol%)
SolventTHF:H₂O (9:1)
Temperature80°C
Reaction Time12–24 hours
BaseNa₂CO₃

Q. Table 2. Stability of Boronate Ester Under Storage Conditions

ConditionDegradation Rate (%)Reference
-20°C (dry, sealed)<5% over 6 months
25°C (ambient humidity)~30% over 1 month

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.